Ethyl 6-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 6-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antibacterial, antimalarial, and anticancer properties
Mechanism of Action
Target of Action
Ethyl 6-chloroquinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are known to exhibit a wide range of biological and pharmacological properties, such as antibacterial and antimalarial activities. Therefore, the primary targets of this compound could be the bacterial cells or the parasites causing malaria.
Mode of Action
Given its structural similarity to other quinoline derivatives, it is plausible that it interacts with its targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the death of the target cells .
Biochemical Pathways
Considering the known effects of similar quinoline derivatives, it is likely that this compound interferes with the synthesis of essential proteins or nucleic acids in the target cells, disrupting their normal function and growth .
Pharmacokinetics
Like other quinoline derivatives, it is expected to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the inhibition of essential cellular processes in the target cells, leading to their death . This could result in the reduction of bacterial populations or malaria parasites in the body, alleviating the symptoms of these conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell behavior and can contribute to the therapeutic effects of these compounds.
Molecular Mechanism
Quinoline derivatives often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 6-chloroquinoline-3-carboxylate at different dosages in animal models have not been reported. Studies on other quinoline derivatives have shown that their effects can vary with dosage, with potential toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-chloroquinoline-3-carboxylate can be synthesized through a multi-step process. Initially, ethyl 2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The resulting product is then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the same basic principles as laboratory methods. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions under specific conditions.
Condensation Reactions: The carboxylate group can react with amines to form amides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Ethyl 6-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antimalarial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Another quinoline derivative with similar applications.
Ethyl 2-chloroquinoline-3-carboxylate: A closely related compound with comparable biological activities.
Uniqueness: Ethyl 6-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the 6-position and the carboxylate group at the 3-position provides distinct properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 6-chloroquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMAWLPWUGVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624067 | |
Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375854-57-2 | |
Record name | Ethyl 6-chloro-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375854-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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